

Spectroscopic Profile of 3-Methoxypyrazin-2-amine: A Technical Guide

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Compound of Interest

Compound Name: 3-Methoxypyrazin-2-amine

Cat. No.: B1281482

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound **3-Methoxypyrazin-2-amine** (also known as 2-Amino-3-methoxypyrazine), CAS Number 4774-10-1. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-Methoxypyrazin-2-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available in search results			

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm)	Assignment
Data not available in search results	

Note: Specific quantitative NMR data for **3-Methoxypyrazin-2-amine** was not found in the publicly available search results. The tables are provided as a template for experimental data.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
Data not available in search results		

Note: Specific quantitative IR absorption data for **3-Methoxypyrazin-2-amine** was not found in the publicly available search results. The table is provided as a template for experimental data.

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Fragmentation Assignment
Data not available in search results		

Note: Specific quantitative mass spectrometry data for **3-Methoxypyrazin-2-amine** was not found in the publicly available search results. The table is provided as a template for experimental data.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **3-Methoxypyrazin-2-amine** are not explicitly available in the searched literature. However, based on standard analytical practices for organic compounds, the following general methodologies can be applied.

NMR Spectroscopy

A sample of **3-Methoxypyrazin-2-amine** (typically 5-10 mg) should be dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube. ^1H and ^{13}C NMR spectra can be acquired on a 300 MHz or higher field NMR spectrometer. Standard pulse sequences should be utilized for data acquisition.

IR Spectroscopy

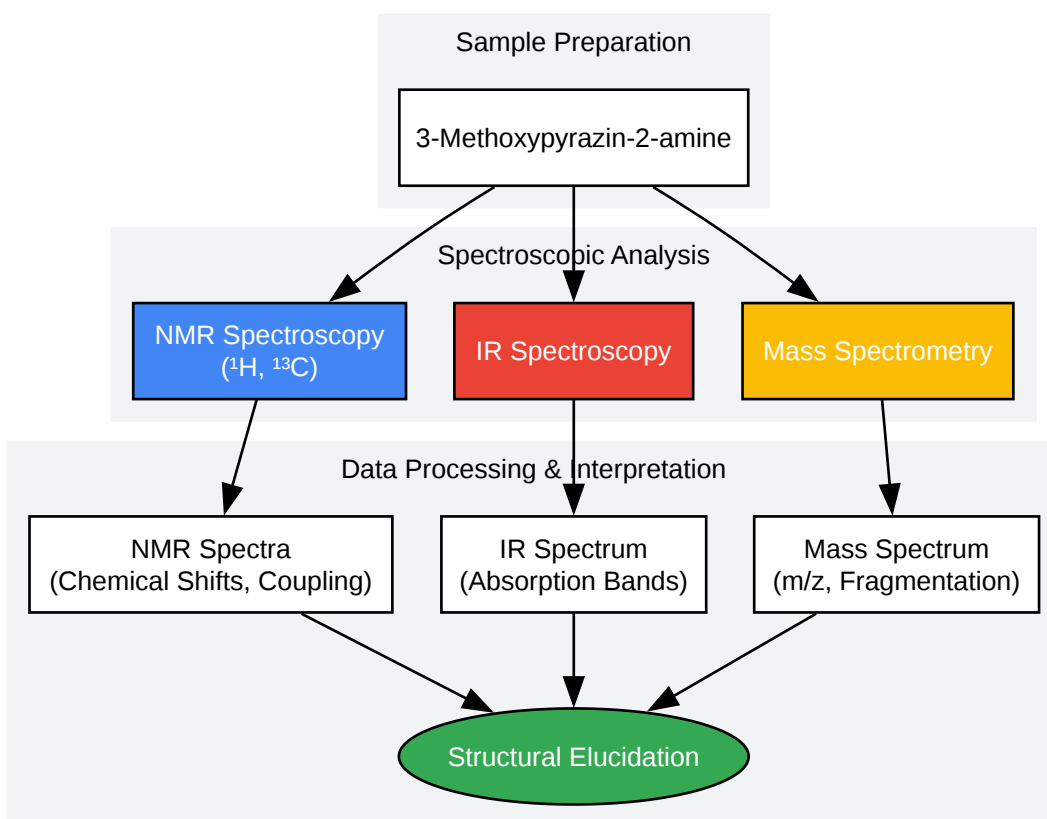
An Infrared spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a thin film, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The spectrum should be recorded over the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry

Mass spectral data can be acquired using a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample can be introduced via a direct insertion probe or a gas chromatograph. For ESI, the sample should be dissolved in a suitable solvent and infused into the ion source.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **3-Methoxypyrazin-2-amine**.



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Caption: General workflow for the spectroscopic analysis of **3-Methoxypyrazin-2-amine**.

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